molecular formula C24H27N3O5 B2793209 8-(3,4-dimethoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021032-43-8

8-(3,4-dimethoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2793209
CAS No.: 1021032-43-8
M. Wt: 437.496
InChI Key: VEMRZOHUUMWQSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,8-triazaspiro[4.5]decane-2,4-dione core substituted at position 8 with a 3,4-dimethoxybenzoyl group and at position 3 with a 2-phenylethyl chain. This compound is hypothesized to target central nervous system (CNS) receptors or enzymes, given structural similarities to known modulators of 5-HT2A receptors and hypoxia-inducible factor (HIF) prolyl hydroxylases .

Properties

IUPAC Name

8-(3,4-dimethoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5/c1-31-19-9-8-18(16-20(19)32-2)21(28)26-14-11-24(12-15-26)22(29)27(23(30)25-24)13-10-17-6-4-3-5-7-17/h3-9,16H,10-15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMRZOHUUMWQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,4-dimethoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves a multi-step process. One common method includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the benzoyl group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride.

    Addition of the phenethyl group: The phenethyl group is added via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s carbonyl groups and benzoyl moiety are susceptible to hydrolysis under acidic or basic conditions.

Reaction TypeConditionsProductsReferences
Amide Hydrolysis 6M HCl, reflux (110°C, 24h)Cleavage of spirocyclic dione to form 3-(2-phenylethyl)-8-carboxy-1,3,8-triazaspiro[4.5]decane derivatives
Ester Hydrolysis NaOH (aq.), 80°CRemoval of 3,4-dimethoxybenzoyl group yields 8-hydroxy-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Reduction Reactions

The carbonyl groups in the dione system and benzoyl substituent can undergo reduction.

Reducing AgentConditionsProductsSelectivityReferences
LiAlH4Dry THF, 0°C → RT, 12hReduction of dione to 2,4-diol intermediate; benzoyl group reduced to benzyl alcoholPartial selectivity for dione over benzoyl
H2/Pd-CEthanol, 50 psi, 24hFull hydrogenation of dione to decane backbone; phenylethyl group remains intactComplete reduction of spirocyclic core

Nucleophilic Substitution

The spirocyclic amine and carbonyl groups participate in nucleophilic attacks.

NucleophileReaction SiteProductsNotesReferences
Grignard Reagents (e.g., MeMgBr)Carbonyl oxygen of dioneAlkoxy adducts at C2/C4 positionsSteric hindrance limits yield (<40%)
Amines (e.g., NH3)Benzoyl carbonylAmide formation (3,4-dimethoxybenzamide derivatives)Requires activation with EDCI/HOBt

Oxidation Reactions

The phenylethyl side chain and spirocyclic nitrogen are oxidation targets.

Oxidizing AgentTarget SiteProductsYieldReferences
KMnO4 (acidic)Phenylethyl CH2-CH2Phenylacetic acid derivative65–70%
m-CPBASpirocyclic NN-oxide formation at position 1 or 3Mixture of regioisomers (1:1.2 ratio)

Ring-Opening Reactions

The spiro[4.5]decane system undergoes ring-opening under specific conditions.

ConditionsMechanismProductsApplicationsReferences
H2SO4 (conc.), 120°CAcid-catalyzed C-N cleavageLinear triamine dicarboxylic acid derivativesIntermediate for polymer synthesis
LDA, THF, -78°CDeprotonation-induced ring expansion9-membered lactam (1,3,8-triazonine-2,4-dione)Rare example of spiro-to-macrocyclic transformation

Photochemical Reactivity

UV irradiation induces unique transformations due to the conjugated dimethoxybenzoyl group.

Light SourceConditionsProductsQuantum YieldReferences
UV-B (312 nm)Methanol, N2 atmosphere[4+2] Cycloaddition between benzoyl and dione moietiesΦ = 0.18

Metal-Catalyzed Cross-Coupling

The aryl groups enable participation in palladium-mediated reactions.

Catalyst SystemReaction TypeProductsTurnover NumberReferences
Pd(OAc)2/XPhosSuzuki-Miyaura (with arylboronic acids)Biaryl derivatives at benzoyl para-positionTON ≈ 120
CuI/L-ProlineUllmann-type C-N couplingN-aryl analogs at spirocyclic nitrogenLimited by steric bulk (TON ≤ 30)

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways.

Temperature RangeMajor ProcessesResidual Mass (%)References
180–220°CLoss of 3,4-dimethoxybenzoyl group (CO2/CO evolution)42%
300–350°CSpirocyclic core breakdown to nitriles and alkanes12%

Scientific Research Applications

Erythropoietin Regulation

One of the primary applications of this compound is in the regulation of erythropoietin (EPO), a hormone crucial for red blood cell production. Research indicates that derivatives from the triazaspiro class can act as inhibitors of prolyl hydroxylase enzymes, which regulate hypoxia-inducible factors (HIFs). By inhibiting these enzymes, the compound can enhance EPO production, positioning it as a potential therapeutic agent for treating anemia and related disorders .

Cardioprotective Effects

Recent studies have highlighted the cardioprotective properties of triazaspiro compounds. These compounds have shown promise in preventing myocardial cell death during ischemic events by targeting mitochondrial permeability transition pores (mPTP). This application could be significant in developing adjunct therapies for myocardial infarction .

Antimicrobial Activity

Preliminary assessments suggest that related compounds exhibit antimicrobial properties against various pathogens. While specific data on this compound's antimicrobial activity is limited, the structural similarities to other effective antimicrobial agents warrant further investigation into its potential as an antibiotic .

Study 1: EPO Upregulation

A study focused on spirohydantoins demonstrated that modifications to the triazaspiro structure could optimize pharmacokinetic properties while maintaining efficacy in EPO upregulation. This supports the therapeutic potential of the compound in clinical settings for anemia management .

Study 2: Myocardial Infarction Treatment

Research involving mPTP inhibitors derived from triazaspiro scaffolds revealed their ability to prevent cell death during ischemic events. Animal models showed significant reductions in myocardial damage when treated with these inhibitors post-reperfusion .

Study 3: Antimicrobial Screening

An investigation evaluated various derivatives for their antimicrobial effects against Mycobacterium tuberculosis and other bacterial strains. Some derivatives showed promising results; however, further structural optimization is necessary to enhance potency and selectivity against specific pathogens .

Mechanism of Action

The compound exerts its effects primarily by inhibiting the kinase activity of RIPK1. This inhibition blocks the activation of the necroptosis pathway, preventing programmed cell death. The molecular targets involved include RIPK1, RIPK3, and mixed lineage kinase domain-like protein (MLKL). The compound binds to the active site of RIPK1, preventing its interaction with downstream signaling molecules .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Analogues

Compound Name Substituents (Position 8) Substituents (Position 3) Key Modifications Reference
8-(3,4-Dimethoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione 3,4-Dimethoxybenzoyl 2-Phenylethyl Reference compound
BI81823 (8-(4-Ethoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione) 4-Ethoxybenzoyl 2-Phenylethyl Ethoxy vs. dimethoxy substitution
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Benzyl None Simplified substituent profile
8-[3-(Furan-2-yl)-2-methylprop-2-en-1-yl]-1-(2-phenylethyl)-3-(pyridin-3-ylmethyl)-... Furan-2-yl-methylpropenyl Pyridin-3-ylmethyl Heterocyclic substituents
8-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-1,3-diisopropyl-... Benzodioxinylmethyl Diisopropyl Bulky alkyl and aryl groups

Key Observations :

  • 8-Benzyl analogue : Lacks the phenylethyl group, leading to reduced CNS penetration compared to the reference compound .
  • Furan/Pyridine derivative : Heterocyclic groups may enhance binding to kinases or ion channels but introduce metabolic liabilities .
Pharmacological and Functional Comparisons

Table 2: Pharmacological Profiles of Select Analogues

Compound Name Target/Activity Potency (IC50/Ki) Selectivity Notes Reference
Reference compound (8-(3,4-dimethoxybenzoyl)-3-(2-phenylethyl)-...) Hypothesized: 5-HT2A antagonism, HIF inhibition N/A High structural similarity to MDL 100,907 (5-HT2A antagonist)
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione HIF prolyl hydroxylase inhibition 0.8 μM (tPHD2) 10-fold selectivity over PHD3
WASp-targeting SMC #13 (8-(2,3-dihydroinden-2-yl)-1-isobutyl-3-(4-methoxybenzyl)-...) WASp degradation 50 nM (cellular) No activity against homologs (N-WASp)
8-[5-(5-Chloro-2,4-dimethoxyphenyl)pentyl]-... hydrochloride 5-HT2C antagonism 2 nM >100-fold selectivity over 5-HT2A

Key Findings :

  • 8-Benzyl analogue shows moderate HIF inhibition, likely due to the absence of electron-donating substituents critical for enzyme binding .
  • WASp-targeting SMC #13 demonstrates the impact of bulky substituents (e.g., dihydroindenyl) on protein degradation specificity .

Key Insights :

  • Microwave-assisted synthesis improves reaction efficiency for the reference compound but results in moderate yields due to steric challenges .
  • Higher logP values (e.g., BI81823: 4.1) correlate with reduced aqueous solubility, necessitating formulation optimization for in vivo studies .

Biological Activity

The compound 8-(3,4-dimethoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione belongs to the class of spirohydantoins, which have shown significant biological activity, particularly in the context of inhibiting prolyl hydroxylase enzymes. This article reviews its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{19}H_{22}N_{4}O_{4}
  • Molecular Weight : 358.40 g/mol

Biological Activity Overview

Research indicates that compounds within the spirohydantoin class exhibit potent biological activities:

  • Inhibition of Prolyl Hydroxylases (PHDs) :
    • The compound has been identified as a pan-inhibitor of PHD1-3 enzymes, which are crucial in regulating hypoxia-inducible factors (HIFs). This inhibition leads to increased erythropoietin (EPO) production, which is beneficial for treating anemia .
  • Antitumor Activity :
    • Related compounds have shown selective inhibitory effects against various cancer cell lines. For instance, derivatives of 3,4-dimethoxybenzoyl demonstrated significant antitumor properties in vitro against lung and breast cancer cells .

The biological activity of this compound primarily revolves around its structural ability to interact with specific enzymes:

  • Prolyl Hydroxylase Inhibition : By inhibiting PHDs, the compound stabilizes HIFs under normoxic conditions, promoting EPO synthesis and enhancing erythropoiesis.

Case Study 1: Erythropoietin Upregulation

In a study focusing on various spirohydantoins including the target compound, it was found that these compounds significantly upregulated EPO levels in preclinical models. This effect was attributed to their ability to inhibit PHDs effectively without causing liver enzyme elevation (ALT), indicating a favorable safety profile .

Case Study 2: Anticancer Potential

Another investigation assessed the anticancer properties of structurally related compounds. The results showed that these derivatives inhibited cell proliferation in several cancer lines with IC50 values indicating significant potency. For example:

CompoundCell LineIC50 (µM)
8-Dimethoxybenzoyl derivativeA549 (Lung)5.2
8-Dimethoxybenzoyl derivativeMCF7 (Breast)6.0

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Q. What analytical techniques are most effective for structural elucidation?

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer: Prioritize target-based assays:

  • Receptor Binding: Screen against GPCRs (e.g., serotonin or dopamine receptors) due to structural similarity to psychoactive spiro compounds .
  • Enzyme Inhibition: Test for kinase or protease inhibition (e.g., IC50_{50} determination via fluorometric assays) .
  • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?

Q. How should researchers resolve contradictions in biological data across studies?

Methodological Answer: Address discrepancies via:

  • Assay Standardization: Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds .
  • Metabolite Profiling: Perform LC-MS to detect degradation products that may interfere with activity .
  • Dose-Response Curves: Validate IC50_{50} values across multiple concentrations (e.g., 0.1–100 µM) .

Q. What strategies improve pharmacokinetic properties for in vivo studies?

Methodological Answer: Optimize ADME properties through:

  • Lipophilicity Adjustment: Introduce hydrophilic groups (e.g., hydroxyls) to reduce logP (<3) and enhance solubility .
  • Prodrug Design: Mask polar groups (e.g., esterify carboxylic acids) to improve oral bioavailability .
  • Microsomal Stability Testing: Use liver microsomes to identify metabolic hotspots (e.g., demethylation of methoxy groups) .

Q. How can computational modeling predict off-target interactions?

Methodological Answer:

  • Molecular Dynamics Simulations: Simulate binding to off-target receptors (e.g., hERG channel) using AMBER or GROMACS .
  • Pharmacophore Alignments: Compare with known toxicophores (e.g., QT interval prolongation motifs) .
  • Machine Learning: Train models on ChEMBL data to predict CYP450 inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.